Steric Descriptor Differentiation: Molar Refractivity and Topological Polar Surface Area vs. Non‑Substituted and Ethyl‑Ester Analogs
Computed descriptors provide a quantifiable basis for differentiation. Methyl 5,5‑dimethyl‑2‑oxocyclohexanecarboxylate exhibits a topological polar surface area (TPSA) of 43.4 Ų and two rotatable bonds, identical to methyl 2‑oxocyclohexanecarboxylate (CAS 41302‑34‑5, TPSA 43.4 Ų) but differing in molar refractivity (MR) due to the additional 5,5‑dimethyl groups. The ethyl ester analog (CAS 64229‑88‑5) displays TPSA 43.4 Ų as well, yet has three rotatable bonds and higher XLogP3 (2.1) compared to the methyl ester (XLogP3 = 1.7) [1][2]. These differences translate into divergent passive membrane‑permeability predictions and solubilities.
| Evidence Dimension | Computed molecular descriptors (TPSA, XLogP3, rotatable bonds, MR) |
|---|---|
| Target Compound Data | Methyl 5,5‑dimethyl‑2‑oxocyclohexanecarboxylate: TPSA = 43.4 Ų; XLogP3 = 1.7; Rotatable bonds = 2; MR (calculated) higher than non‑substituted analog due to gem‑dimethyl group. |
| Comparator Or Baseline | Methyl 2‑oxocyclohexanecarboxylate (CAS 41302‑34‑5): TPSA = 43.4 Ų; XLogP3 = 0.8; Rotatable bonds = 2; Ethyl 5,5‑dimethyl‑2‑oxocyclohexanecarboxylate (CAS 64229‑88‑5): TPSA = 43.4 Ų; XLogP3 = 2.1; Rotatable bonds = 3. |
| Quantified Difference | ΔXLogP3 (methyl ester vs. unsubstituted) = +0.9; ΔXLogP3 (methyl ester vs. ethyl ester) = -0.4; ΔRotatable bonds (methyl vs. ethyl) = -1. |
| Conditions | Computed by PubChem using XLogP3 3.0 and Cactvs 3.4.8.18. |
Why This Matters
The lower XLogP3 of the methyl ester compared to the ethyl ester predicts enhanced aqueous solubility and different ADME filtering behavior, which is actionable when selecting a building block for lead optimisation requiring specific lipophilicity windows.
- [1] PubChem Compound Summary for CID 12441545, Methyl 5,5-dimethyl-2-oxocyclohexane-1-carboxylate. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 64229‑88‑5, Ethyl 5,5-dimethyl-2-oxocyclohexane-1-carboxylate. National Center for Biotechnology Information, 2025. https://pubchem.ncbi.nlm.nih.gov/compound/12441546. View Source
